1-(2,4-dichlorophenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea
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Overview
Description
1-(2,4-Dichlorophenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea is a chemical compound that features a dichlorophenyl group, an imidazole ring, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea typically involves the reaction of 2,4-dichloroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2-(1H-imidazol-4-yl)ethylamine under suitable conditions to yield the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation or metal hydrides can be employed.
Substitution: Nucleophiles like amines or thiols can react with the dichlorophenyl group.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the thiourea moiety can form hydrogen bonds or covalent interactions with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol: Shares the dichlorophenyl and imidazole groups but has an ethanol moiety instead of thiourea.
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: Contains a ketone group instead of thiourea.
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethane: Lacks the thiourea moiety and has a simpler structure.
Uniqueness
1-(2,4-Dichlorophenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical and biological properties. The combination of the dichlorophenyl group, imidazole ring, and thiourea moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H12Cl2N4S |
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Molecular Weight |
315.2 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[2-(1H-imidazol-5-yl)ethyl]thiourea |
InChI |
InChI=1S/C12H12Cl2N4S/c13-8-1-2-11(10(14)5-8)18-12(19)16-4-3-9-6-15-7-17-9/h1-2,5-7H,3-4H2,(H,15,17)(H2,16,18,19) |
InChI Key |
LTORBSOFNZHIAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=S)NCCC2=CN=CN2 |
Origin of Product |
United States |
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